molecular formula C5H4INO B189408 3-Iodopyridin-4-ol CAS No. 89282-03-1

3-Iodopyridin-4-ol

Cat. No.: B189408
CAS No.: 89282-03-1
M. Wt: 221 g/mol
InChI Key: YMAIMLIFWHAIKB-UHFFFAOYSA-N
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Description

3-Iodopyridin-4-ol is an organic compound with the molecular formula C5H4INO It is a halogenated heterocycle, specifically an iodinated derivative of pyridin-4-ol

Synthetic Routes and Reaction Conditions:

    Method 1: One common method involves the reaction of 4-hydroxypyridine with iodine in the presence of sodium hydroxide.

    Method 2: Another method uses potassium iodide and iodine in the presence of sodium carbonate.

Industrial Production Methods:

  • Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale methods mentioned above can be scaled up with appropriate modifications to reaction conditions and purification processes.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group in this compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

3-Iodopyridin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the development of iodinated compounds for imaging and diagnostic purposes.

    Medicine: Research into potential therapeutic applications, including the development of new drugs and treatments.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodopyridin-4-ol depends on its specific application

    Molecular Targets: These may include enzymes, receptors, and other proteins.

    Pathways Involved: The specific pathways will vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 3-Iodo-4-methoxypyridine
  • 4-Iodopyridine
  • 2-Iodoimidazole

Comparison:

  • 3-Iodopyridin-4-ol vs. 3-Iodo-4-methoxypyridine: The presence of a hydroxyl group in this compound makes it more reactive in certain chemical reactions compared to the methoxy group in 3-Iodo-4-methoxypyridine.
  • This compound vs. 4-Iodopyridine: The position of the iodine atom and the hydroxyl group in this compound provides different reactivity and potential applications compared to 4-Iodopyridine.
  • This compound vs. 2-Iodoimidazole: The different ring structures and functional groups lead to distinct chemical properties and uses.

This compound stands out due to its unique combination of an iodine atom and a hydroxyl group on the pyridine ring, offering specific reactivity and versatility in various applications.

Properties

IUPAC Name

3-iodo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAIMLIFWHAIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342375
Record name 3-iodopyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89282-03-1, 98136-83-5
Record name 3-iodopyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-1,4-dihydropyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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